
1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a dimethoxymethyl group and a pentafluoroethyl group
Preparation Methods
The synthesis of 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene typically involves the reaction of appropriate benzene derivatives with reagents that introduce the dimethoxymethyl and pentafluoroethyl groups. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with dimethoxymethyl chloride and pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: The Grignard reagent, formed from pentafluoroethyl magnesium bromide, can react with benzaldehyde derivatives to introduce the pentafluoroethyl group, followed by methoxylation to form the dimethoxymethyl group.
Industrial production methods may involve continuous flow processes and the use of heterogeneous catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential drug development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethoxymethyl group may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene include:
- 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene
- 1-(Methoxymethyl)-3-(pentafluoroethyl)benzene
- 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene
These compounds share structural similarities but differ in the position or number of substituents on the benzene ring. The unique combination of the dimethoxymethyl and pentafluoroethyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C11H11F5O2 |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-3-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C11H11F5O2/c1-17-9(18-2)7-4-3-5-8(6-7)10(12,13)11(14,15)16/h3-6,9H,1-2H3 |
InChI Key |
POOTUNYHYQJEJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC=C1)C(C(F)(F)F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


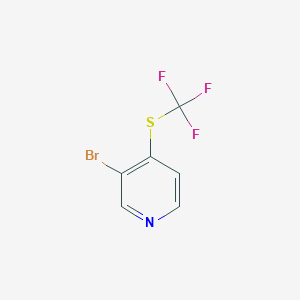
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
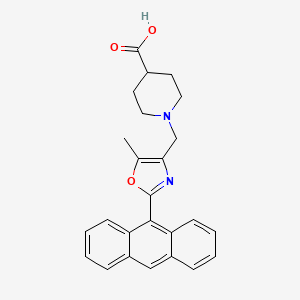
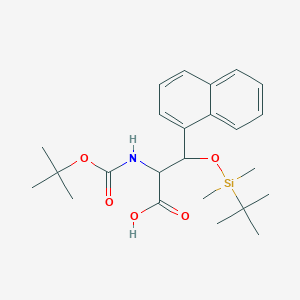
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)

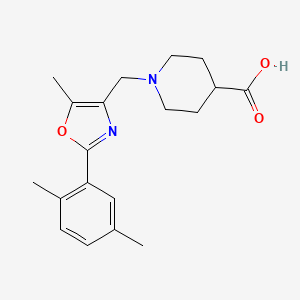
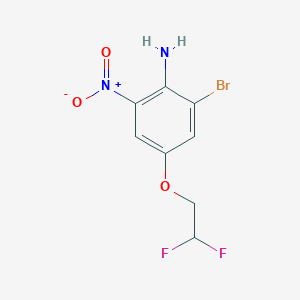
![Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide](/img/structure/B12866674.png)

![((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone](/img/structure/B12866687.png)

![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)

